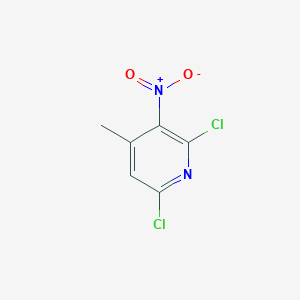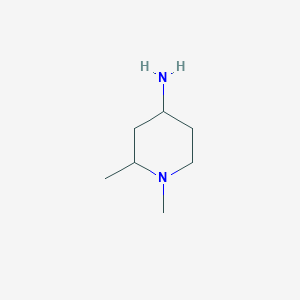
1,2-Dimethylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethylpiperidin-4-amine is a chemical compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
作用机制
Target of Action
It’s structurally similar compound, n,n-dimethylpyridin-4-amine (dmap), has been reported to act as a catalyst in the synthesis of indoles and 1h-tetrazoles .
Mode of Action
Dmap-based ionic liquids have been used as catalysts for the synthesis of indoles (via fischer indole synthesis) and 1h-tetrazoles (via click chemistry) . The reaction is environmentally friendly and requires only minimum catalyst loading .
Biochemical Pathways
The fischer indole synthesis and click chemistry, catalyzed by dmap-based ionic liquids, are important biochemical pathways in organic synthesis .
Result of Action
Dmap-based ionic liquids have been reported to facilitate the synthesis of indoles and 1h-tetrazoles .
Action Environment
The action of 1,2-Dimethylpiperidin-4-amine can be influenced by environmental factors. For instance, the synthesis of indoles and 1H-tetrazoles using DMAP-based ionic liquids is carried out under a solvent-free environment . Moreover, thermal studies of DMAP-ILs have been carried out to determine their stability for temperature-dependent reactions .
生化分析
Biochemical Properties
1,2-Dimethylpiperidin-4-amine plays a significant role in biochemical reactions, particularly as a catalyst in organic syntheses. It interacts with various enzymes and proteins, facilitating reactions such as esterification and amide formation. The compound’s interaction with enzymes like cytochrome P450 is crucial for its metabolic processing, where it undergoes oxidation and reduction reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, thereby modulating cellular responses. The compound’s impact on gene expression includes the upregulation or downregulation of specific genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to bind to specific sites on enzymes or receptors leads to changes in their activity, influencing downstream cellular processes. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to variations in its biochemical activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction. The compound’s metabolism also involves conjugation reactions, where it forms conjugates with glucuronic acid or other cofactors, facilitating its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with target biomolecules. The compound’s activity and function are influenced by its localization, as it needs to be in the right cellular environment to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethylpiperidin-4-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran (THF). Another method involves the reductive amination of 4-piperidone with formaldehyde and methylamine, using a reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
1,2-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
1,2-Dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
相似化合物的比较
Similar Compounds
N,N-Dimethylpiperidin-4-amine: Similar in structure but with different substitution patterns.
4-Dimethylaminopyridine (DMAP): A related compound with a pyridine ring instead of a piperidine ring.
N-Methylpiperidine: Another derivative of piperidine with a single methyl group.
Uniqueness
1,2-Dimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its lipophilicity and influence its reactivity in chemical reactions, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
1,2-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVHNDKLDKPYCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
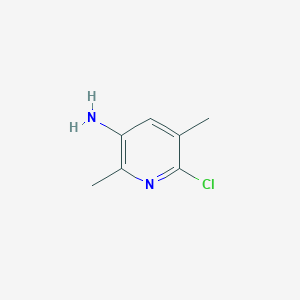
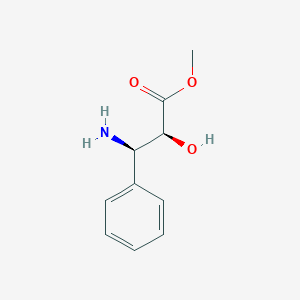

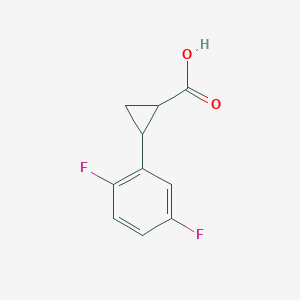
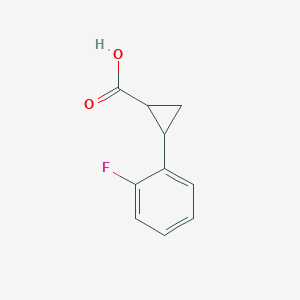
![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)


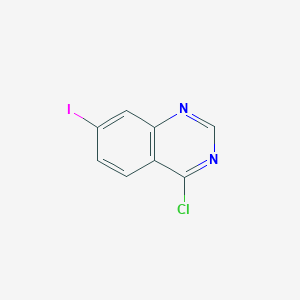
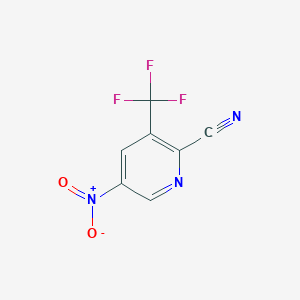
![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)
